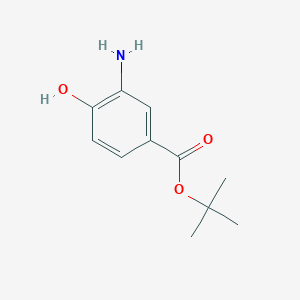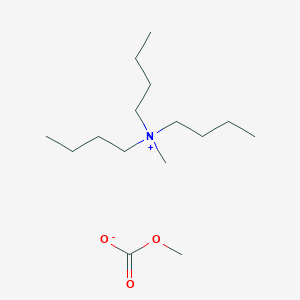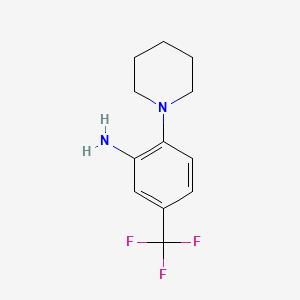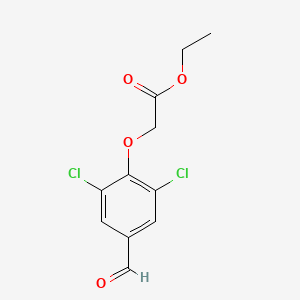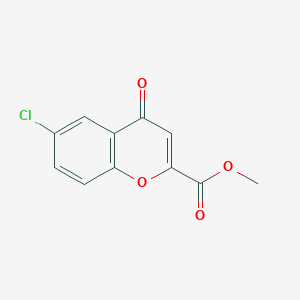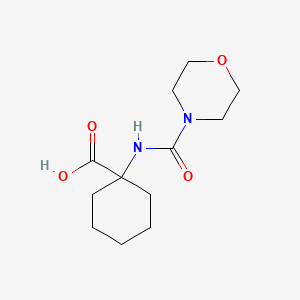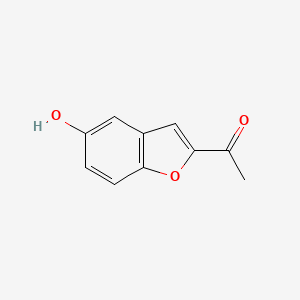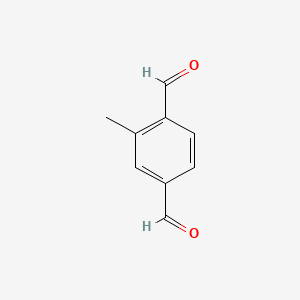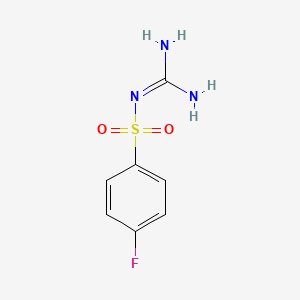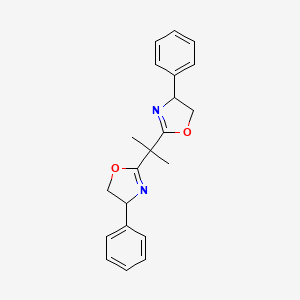
(S)-methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
“(S)-methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate” is a chemical compound that contains a tert-butoxycarbonyl group . This group finds large applications in synthetic organic chemistry .
Synthesis Analysis
The synthesis of compounds like “(S)-methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate” involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This has been developed using flow microreactor systems, which are more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tert-butoxycarbonyl group . This group has a unique reactivity pattern due to its crowded nature .Chemical Reactions Analysis
The tert-butoxycarbonyl group in this compound can be introduced into a variety of organic compounds through chemical reactions . These reactions are facilitated by flow microreactor systems .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate” are influenced by the presence of the tert-butoxycarbonyl group . This group imparts unique reactivity patterns to the compound .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (S)-methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate, also known as Methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate:
Peptide Synthesis
This compound is often used as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted side reactions during peptide chain elongation. This allows for the selective deprotection and coupling of amino acids to form peptides .
Pharmaceutical Development
In pharmaceutical research, this compound can be used in the synthesis of drug candidates. The Boc group is particularly useful in medicinal chemistry for the protection of amines during the multi-step synthesis of complex molecules. This ensures that the functional groups remain intact until the desired stage of the synthesis .
Organic Synthesis
This compound is valuable in organic synthesis for the preparation of various intermediates. The benzyloxy group can be selectively removed under mild conditions, providing a versatile route to phenolic compounds. This makes it a useful intermediate in the synthesis of more complex organic molecules .
Catalysis Research
In catalysis research, this compound can be used to study the effects of different protecting groups on catalytic activity. The Boc group can influence the steric and electronic properties of the molecule, which can be critical in understanding and optimizing catalytic processes .
Chemical Biology
In chemical biology, this compound can be used to study protein-ligand interactions. The Boc-protected amino acid derivatives can be incorporated into peptides or small molecules that are used to probe the binding sites of proteins, providing insights into their function and mechanism of action.
Preparation of tert-butoxycarbonyl derivatives of amino acids A direct and sustainable synthesis of tertiary butyl esters Chemoselective N-tert-butyloxycarbonylation of amines in glycerol
Mechanism of Action
Future Directions
The future directions in the research and application of this compound could involve the development of more efficient and sustainable methods for the introduction of the tert-butoxycarbonyl group into various organic compounds . Additionally, the unique reactivity pattern of the tert-butoxycarbonyl group opens up possibilities for its application in biocatalytic processes .
properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-19(20(24)26-4)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWMIQPMNNKJMA-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



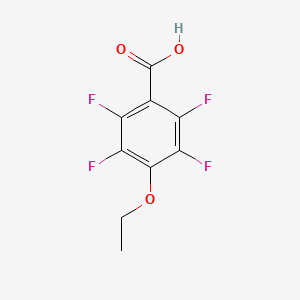
![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)
![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)
